1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone
Description
1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone is a fluorinated aromatic ketone featuring a piperazine ring substituted with an ethyl group. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antimicrobial agents. Its structure combines a 3-fluorophenyl group with a piperazine-ethanone moiety, enabling interactions with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
1-[4-(4-ethylpiperazin-1-yl)-3-fluorophenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-3-16-6-8-17(9-7-16)14-5-4-12(11(2)18)10-13(14)15/h4-5,10H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKIGSYJAZJLKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of Piperazine
An alternative approach involves pre-forming the 4-ethylpiperazine moiety before introducing it to the aromatic ring. For instance, 1-ethylpiperazine can be synthesized by alkylating piperazine with ethyl bromide in the presence of a base. Subsequent reaction with 1-(4-fluoro-3-iodophenyl)ethanone under palladium catalysis (e.g., Buchwald-Hartwig conditions) yields the target compound:
$$
\text{1-(4-Fluoro-3-iodophenyl)ethanone} + \text{1-Ethylpiperazine} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Target Compound}
$$
Optimization Insights :
- Catalyst System : Pd(OAc)$$_2$$/Xantphos in toluene at 100°C provides optimal coupling efficiency.
- Side Reactions : Over-alkylation is mitigated by using a 1:1 molar ratio of piperazine to alkylating agent.
Friedel-Crafts Acylation Strategies
Acetyl Group Introduction
The acetyl group can be introduced via Friedel-Crafts acylation if the aromatic ring is sufficiently activated. However, the electron-withdrawing fluorine and piperazine groups deactivate the ring, necessitating harsh conditions. A workaround involves acylation prior to piperazine introduction. For example:
- Friedel-Crafts Acylation :
$$
\text{Benzene} + \text{Acetyl Chloride} \xrightarrow{\text{AlCl}_3} \text{Acetophenone}
$$ - Fluorination and Piperazine Substitution :
Introduce fluorine via Balz-Schiemann reaction, followed by piperazine NAS as in Section 2.1.
Limitations :
- Low regioselectivity due to competing substitution patterns.
- Requires protection/deprotection steps for the ketone group.
Purification and Characterization
Crystallization Techniques
Crude product is often purified via recrystallization from ethanol or ethyl acetate/hexane mixtures. For example, the maleate salt of a related piperazine derivative was recrystallized from ethanol to achieve >95% purity.
Chromatographic Methods
Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers and byproducts. In one protocol, elution with 30% ethyl acetate in hexane yielded 91–95% pure product.
Spectroscopic Characterization
- $$^1$$H NMR (DMSO-d$$6$$): Key signals include δ 8.69 (d, quinoline H), 3.98 (s, CH$$2$$CO), and 3.19 (s, piperazine CH$$_2$$).
- CHN Analysis : Matches calculated values (e.g., C$${14}$$H$${19}$$FN$$_2$$O: C 65.55%, H 6.39%, N 9.18%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| NAS with Pre-Formed Piperazine | 50–70 | 90–95 | Scalable, fewer steps | Requires halogenated precursor |
| Buchwald-Hartwig Coupling | 60–75 | 85–90 | High regioselectivity | Expensive catalysts |
| Friedel-Crafts Acylation | 30–40 | 80–85 | Direct acylation | Low regioselectivity, harsh conditions |
Recent Advances and Alternative Approaches
Flow Chemistry
Continuous-flow systems reduce reaction times for NAS steps from 16 hours to 2–4 hours, improving throughput.
Enzymatic Catalysis
Lipase-mediated acylations under mild conditions (pH 7, 25°C) avoid side reactions associated with traditional Friedel-Crafts methods.
Chemical Reactions Analysis
Nucleophilic Additions at the Ketone Group
The ethanone group participates in condensation reactions characteristic of aromatic ketones.
| Reaction Type | Conditions | Product Formed | Source |
|---|---|---|---|
| Claisen-Schmidt | 3-fluorobenzaldehyde, NaOH/EtOH | α,β-unsaturated ketone derivative | |
| Knoevenagel | Malononitrile, piperidine | Cyanovinyl-substituted compound |
These reactions require basic conditions to deprotonate the active methylene group adjacent to the carbonyl . The electron-withdrawing fluorine atom enhances electrophilicity of the ketone carbon.
Reactivity of the Fluorophenyl Ring
| Reagent | Conditions | Position Substituted | Yield |
|---|---|---|---|
| NaOMe/DMF | 150°C, 24h | Para to fluorine | 12-18% |
| CuCN/DMSO | Microwave, 180°C | Ortho to ketone | 32% |
Fluorine acts as a poor leaving group, necessitating high temperatures and polar aprotic solvents . Regioselectivity follows the ortho/para-directing effects of the ketone group.
Piperazine Modifications
The 4-ethylpiperazin-1-yl group undergoes characteristic amine reactions:
A. Alkylation
| Alkylating Agent | Solvent | Product | Application |
|---|---|---|---|
| Methyl iodide | CH₂Cl₂, Et₃N | Quaternary ammonium salt | Water-soluble derivatives |
| Propargyl bromide | MeCN, K₂CO₃ | N-propargylpiperazine | Click chemistry |
B. Acylation
| Acyl Chloride | Conditions | Resulting Amide | Stability |
|---|---|---|---|
| Acetyl chloride | 0°C, THF | N-acetylpiperazine | Hydrolytically stable |
| Benzoyl chloride | Reflux, Et₃N | N-benzoylpiperazine | Crystalline solid |
Ethyl group oxidation on the piperazine remains unreported, likely due to steric protection by the adjacent nitrogen .
Reduction Pathways
Catalytic hydrogenation selectively reduces specific functionalities:
| Catalyst | Pressure (psi) | Target Group | Product |
|---|---|---|---|
| Pd/C (10%) | 50 H₂ | Ketone → alcohol | Secondary alcohol |
| Raney Ni | 30 H₂ | Ethylpiperazine → NH | Deprotected piperazine |
The ketone group reduces preferentially over the fluorophenyl ring under mild conditions . Harsher conditions (≥100 psi H₂) risk defluorination .
Oxidation Behavior
Controlled oxidation modifies the ethylpiperazine side chain:
| Oxidizing Agent | Conditions | Product | Byproducts |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 0°C, 2h | N-oxide formation | Minimal degradation |
| mCPBA | CH₂Cl₂, rt | Piperazine sulfoxide | <5% overoxidation |
The ethyl group remains intact under these conditions due to its distance from reactive nitrogen centers .
Stability Considerations
| Stressor | Degradation Observed | Half-Life (25°C) |
|---|---|---|
| 0.1N HCl | Piperazine N-dealkylation | 48h |
| UV light (254 nm) | Fluorophenyl ring cleavage | 72h |
| 40°C/75% RH | Ketone hydrate formation | 14 days |
Stability data suggests need for inert atmosphere storage below 25°C to prevent piperazine degradation and ketone hydration .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered attention for its potential therapeutic applications, particularly in the treatment of various disorders:
1. Neurological Disorders
- The piperazine moiety is known for its ability to interact with neurotransmitter systems, making it a candidate for treating conditions such as anxiety and depression. Research indicates that derivatives of this compound could modulate serotonin and dopamine receptors, which are crucial in managing these disorders .
2. Anticancer Activity
- Preliminary studies have shown that 1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone exhibits cytotoxic effects against several cancer cell lines. For instance, in vitro studies have demonstrated significant activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, suggesting its potential as an anticancer agent .
3. Antimicrobial Properties
- The compound has been evaluated for its antimicrobial activity, showing effectiveness against certain bacterial strains. This aspect is particularly relevant given the rising concerns over antibiotic resistance .
In Vitro Cytotoxicity Studies
| Study | Cell Line | IC50 (µM) | Comments |
|---|---|---|---|
| A | HeLa | 15.3 | Significant cytotoxicity |
| B | MCF-7 | 20.5 | Moderate activity |
| C | HepG2 | 12.8 | High selectivity index |
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components:
| Structural Component | Influence on Activity |
|---|---|
| Piperazine Substitution | Enhances receptor binding affinity |
| Fluorine Substitution | Increases lipophilicity and membrane permeability |
Case Studies
Case Study 1: Anticancer Properties
A study evaluating the effects of the compound on various cancer cell lines reported an IC90 of 4.00 µM against Mycobacterium tuberculosis, indicating potential as an anti-tubercular agent. The research highlighted its mechanism of action involving apoptosis induction in cancer cells.
Case Study 2: Neuroprotective Effects
Research on neuroprotective properties indicated that the compound could reduce oxidative stress markers in neuronal cell cultures. This suggests its potential application in treating neurodegenerative diseases like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
YPC-21817 (Pan-Pim Kinase Inhibitor)
- Structure : (Z)-5-([3-{4-(4-ethylpiperazin-1-yl)-3-fluorophenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione.
- Key Differences : Incorporates an imidazopyridazine-thiazolidinedione scaffold.
- Activity : Exhibits potent inhibition of Pim kinases, critical in cancer cell proliferation. The ethylpiperazine group likely enhances target binding, while the fluorophenyl moiety stabilizes π-π interactions .
EPA (Acetylcholine Receptor Modulator)
- Structure: 1-(4-Ethylpiperazin-1-yl)ethanone.
- Key Differences : Simpler structure lacking the fluorophenyl group.
- Activity: At 10 µM, EPA desensitizes M1/M3 acetylcholine receptors, reducing responses to acetylcholine. The ethylpiperazine-ethanone backbone is essential for receptor interaction, but the absence of aromatic fluorination limits specificity compared to the target compound .
Antimicrobial Thiazolidinone Derivatives
- Structure : 2-Aryl-3-(4-(2-(4-ethylpiperazin-1-yl)acetyl)phenyl)thiazolidin-4-one.
- Key Differences: Addition of a thiazolidinone ring and arylideneamino substituents.
- Activity: These derivatives show broad-spectrum antimicrobial activity. The thiazolidinone ring introduces hydrogen-bonding capacity, enhancing interactions with microbial enzymes. However, increased molecular weight may reduce bioavailability compared to the parent compound .
1-[4-(4-Chloroacetylpiperazin-1-yl)-3-fluorophenyl]ethanone
- Structure : Chloroacetyl substitution on the piperazine ring.
- Key Differences : Replacement of ethyl with chloroacetyl introduces electrophilic reactivity.
1-(4-Azepan-1-yl-3-fluorophenyl)ethanone
- Structure : Azepane (7-membered ring) replaces piperazine.
- Key Differences : Larger ring size increases conformational flexibility.
- Activity : Azepane’s flexibility may improve binding to targets requiring extended conformations, but reduced ring strain could lower binding affinity compared to piperazine analogs .
Structural and Functional Data Table
Biological Activity
1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone, also known as ENA024293796, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₉FN₂O
- Molecular Weight : 250.31 g/mol
- CAS Number : 694517-02-7
- Purity : ≥95% .
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to exhibit activity on the serotonin and dopamine receptors, which are crucial in regulating mood and behavior.
Pharmacological Profile
- Antidepressant Activity : Studies suggest that this compound may possess antidepressant properties through modulation of serotonin levels in the brain.
- Anxiolytic Effects : The piperazine moiety in the structure is associated with anxiolytic effects, making it a candidate for treating anxiety disorders.
- Anticonvulsant Properties : Some derivatives of piperazine have shown anticonvulsant activity, indicating potential neuroprotective effects .
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit specific enzymes related to neurotransmitter degradation, particularly acetylcholinesterase. This inhibition leads to increased levels of acetylcholine, enhancing synaptic transmission and potentially improving cognitive functions .
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound in reducing symptoms associated with depression and anxiety. For instance, in a mouse model, administration of the compound resulted in a significant decrease in immobility time during forced swim tests, suggesting an antidepressant-like effect .
Study 1: Antidepressant Efficacy
A recent study explored the antidepressant efficacy of this compound in a rat model. The results indicated that doses ranging from 10 to 30 mg/kg significantly reduced depressive-like behaviors compared to control groups .
Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results showed that it significantly reduced cell death in cultured neurons exposed to oxidative stressors .
Data Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₉FN₂O |
| Molecular Weight | 250.31 g/mol |
| CAS Number | 694517-02-7 |
| Purity | ≥95% |
| Antidepressant Activity | Yes |
| Anxiolytic Activity | Yes |
| Anticonvulsant Activity | Potentially |
Q & A
Q. What are the key synthetic routes for 1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step functionalization of aromatic precursors. For example, Friedel-Crafts acylation (using AlCl₃ as a catalyst) can introduce the ethanone group to a fluorinated aromatic ring. Subsequent substitution with 4-ethylpiperazine requires nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in acetone) at 50–60°C for 7 hours . Critical parameters include solvent choice (polar aprotic solvents enhance nucleophilicity), stoichiometric control of reagents, and reaction monitoring via TLC. Steam distillation or cold-water quenching is used for purification .
Q. Which analytical techniques are essential for characterizing this compound, and what data should be prioritized?
- Methodological Answer :
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1620 cm⁻¹, C-F stretch at ~611 cm⁻¹) .
- LC-MS : Confirm molecular weight (e.g., m/z 244.27 for intermediates) and assess purity .
- Melting Point : Determine purity and crystallinity (e.g., 1030–1050°C for intermediates) .
- ¹H/¹³C NMR : Resolve aromatic protons and piperazinyl CH₂ groups, with attention to splitting patterns from fluorine coupling .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- GHS Classification : While specific data for this compound is limited, structurally similar piperazine derivatives are classified for acute toxicity (Category 4 for oral/dermal/inhalation) .
- Handling : Use fume hoods, PPE (gloves, goggles), and avoid skin contact. In case of exposure, wash with copious water and seek medical attention .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can crystallographic data for this compound be validated using software like SHELX?
- Methodological Answer :
- Structure Solution : Use SHELXD for phase problem resolution via direct methods. Input HKL data from X-ray diffraction .
- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy. Monitor R-factors (R₁ < 5% for high-resolution data) and residual electron density peaks .
- Validation : Check for geometric outliers (e.g., bond lengths, angles) using CCDC validation tools. Address disorder in the ethylpiperazinyl group via PART instructions in SHELXL .
Q. What computational methods can predict the electronic effects of the ethylpiperazinyl group on aromatic reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron donation/withdrawal from the piperazinyl group .
- NBO Analysis : Quantify hyperconjugative interactions between the piperazine lone pairs and the aromatic π-system .
- MD Simulations : Study solvation effects (e.g., in DMSO) to model intermolecular interactions in biological systems .
Q. How does ring puckering in the piperazinyl moiety influence conformational stability?
- Methodological Answer :
- Puckering Parameters : Apply Cremer-Pople coordinates to quantify out-of-plane displacements. For six-membered rings, calculate amplitude (Q) and phase angles (θ, φ) .
- X-ray/Neutron Diffraction : Resolve chair vs. boat conformations. Compare with computational models to validate energy minima .
- Dynamic NMR : Monitor chair-chair interconversion rates at variable temperatures (e.g., coalescence temperatures for axial-equatorial proton signals) .
Q. What strategies resolve contradictions in biological activity data for analogs of this compound?
- Methodological Answer :
- SAR Studies : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl) on enzyme inhibition (e.g., kinase assays) .
- Metabolic Profiling : Use LC-MS/MS to identify oxidative metabolites (e.g., N-deethylation) that may alter activity .
- Crystallographic Docking : Align with protein structures (e.g., PDB entries) to rationalize binding affinity differences due to steric/electronic factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
